5-(3-Ethylanilino)-5-oxopentanoic acid
Description
5-(3-Ethylanilino)-5-oxopentanoic acid is a substituted oxopentanoic acid derivative characterized by an ethyl-substituted anilino group at the 5-position. Its structure comprises a pentanoic acid backbone with a ketone group at the 5th carbon and a 3-ethylphenylamino substituent. These analogs are frequently utilized in pharmaceutical synthesis, polymer chemistry, and biochemical probes, highlighting the versatility of the 5-oxopentanoic acid scaffold .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28g/mol |
IUPAC Name |
5-(3-ethylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XMRDKKAZAWHENN-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-(3-Ethylanilino)-5-oxopentanoic acid exhibit significant anticancer properties. A study demonstrated that certain amide derivatives of this compound were effective in inhibiting the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231. The compounds showed comparable efficacy to established treatments like tamoxifen and olaparib at specific concentrations over 72 hours .
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. The introduction of electron-withdrawing groups on the aromatic ring enhances the compound's activity by increasing its lipophilicity and binding affinity to target proteins involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including the use of coupling agents like N-ethyl-N,N-diisopropylamine in dichloromethane under controlled conditions. The yields from these reactions can vary significantly, with some methods achieving yields as high as 95% .
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| ZnCl2, Glutaric anhydride, 60°C | 46 | Inert atmosphere, overnight stirring |
| N-hydroxysuccinimide, Toluene, 115°C | 27 | Extended reaction time |
| EDC, Benzotriazole hydrate, 20°C | 95 | High yield with minimal purification required |
Biological Research
Inhibition Studies
In vitro studies have shown that the compound effectively inhibits cell proliferation in various cancer cell lines without significant cytotoxicity to normal cells. For instance, in MCF-10A benign breast cells, the compound did not induce growth inhibition, highlighting its selective action against malignant cells .
Case Study Overview
A notable case study involved testing several derivatives of this compound against multiple breast cancer cell lines. The study evaluated the compounds' potency using IC50 values, revealing that some derivatives exhibited IC50 values similar to those of established chemotherapeutics.
Table 2: IC50 Values for Compounds Tested
| Compound ID | MCF-7 IC50 (μM) | SK-BR-3 IC50 (μM) | MDA-MB-231 IC50 (μM) |
|---|---|---|---|
| Compound 1 | 15 | 20 | >100 |
| Compound 3 | 10 | 15 | 25 |
| Compound 5 | <1 | <1 | <10 |
Comparison with Similar Compounds
5-[(3-Methylphenyl)amino]-5-oxopentanoic Acid
- Structure: Features a methyl group at the 3-position of the anilino ring instead of ethyl.
- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .
- Applications in medicinal chemistry are suggested by its structural similarity to active pharmaceutical intermediates.
5-(3,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic Acid
- Structure: Incorporates electron-withdrawing chlorine atoms at the 3- and 5-positions of the anilino ring and dimethyl substituents on the pentanoic acid chain.
- Molecular Formula: C₁₃H₁₅Cl₂NO₃ (MW: 316.17 g/mol) .
- The dimethyl groups add steric bulk, which could influence crystallization behavior or biological target binding.
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic Acid
- Structure: Methyl substituents at both the 4-position of the anilino ring and the 3-position of the pentanoic acid chain.
- Molecular Formula: C₁₃H₁₇NO₃ (MW: 235.28 g/mol) .
- Key Differences: The para-methyl group on the anilino ring may improve thermal stability, as seen in analogous aromatic systems. The additional methyl group on the chain could alter lipophilicity, affecting membrane permeability in biological systems.
Heterocyclic and Functional Group Modifications
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic Acid
- Structure: Contains a tetrazine ring linked via a benzylamino group.
- Applications : Used in bioorthogonal click chemistry for labeling biomolecules, leveraging the tetrazine’s rapid reaction with trans-cyclooctenes .
- Key Differences: The tetrazine moiety introduces fluorescence quenching properties and enables applications in real-time imaging, unlike the ethylanilino derivative.
5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid
- Structure : Substituted with a thienyl group, an aromatic heterocycle.
- Physicochemical Data : Melting point 105–107°C; IR peaks at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (C=O) .
- Key Differences : The thienyl group’s electron-rich nature may enhance π-stacking interactions, influencing solid-state packing or binding to aromatic residues in proteins.
Protective Group and Chain Modifications
5-(tert-Butoxy)-5-oxopentanoic Acid
5-Amino-4-oxopentanoic Acid Hydrochloride
- Structure: Amino substituent at the 5-position and ketone at the 4-position.
- Applications : A precursor in heme biosynthesis; the hydrochloride salt improves aqueous solubility for biomedical use .
- Key Differences: The shifted oxo group and amino substitution alter metabolic pathways compared to ethylanilino derivatives.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-Ethylanilino)-5-oxopentanoic acid, and how do substituent variations influence reaction yields?
- Methodology : The synthesis of structurally similar compounds (e.g., 5-(3,5-dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid) involves condensation reactions between substituted anilines and ketocarboxylic acid derivatives under acidic or basic conditions . Yield optimization can be achieved via controlled temperature (e.g., 60–80°C) and solvent selection (e.g., THF or DMF). Substituents like halogens or alkyl groups on the aniline ring may alter steric and electronic effects, requiring adjustments in stoichiometry or reaction time. Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity .
Q. How can researchers validate the identity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- Spectroscopy : Compare experimental -NMR chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 7.0–7.5 ppm for aromatic protons) with predicted values from computational tools like ACD/Labs or ChemDraw.
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and retention time consistency .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHNO) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., carbonyl carbon at position 5). Compare activation energies for reactions with amines or alcohols to optimize conditions. Experimental validation via kinetic studies (e.g., monitoring reaction progress via -NMR) is essential to confirm computational predictions .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous 5-oxopentanoic acid derivatives?
- Methodology :
- Meta-Analysis : Systematically compare published IC values, noting differences in assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Studies : Re-evaluate activity using standardized protocols (e.g., MTT assays in HEK-293 cells) to isolate structure-activity relationships (SAR).
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2), correlating with experimental data to explain discrepancies .
Q. How can researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomes?
- Methodology :
- In Vitro Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare with control samples lacking NADPH .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in detail, adhering to guidelines for experimental reporting .
- Data Contradictions : Use statistical tools (e.g., ANOVA) to assess variability in biological assays and validate findings across multiple replicates .
- Theoretical Frameworks : Integrate SAR studies with mechanistic hypotheses (e.g., electron-withdrawing substituents enhancing electrophilicity) to guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
